Dexylosylbenanomicin A
説明
Dexylosylbenanomicin A is a glycosylated secondary metabolite belonging to the pradimicin family of antibiotics, which are characterized by their benzo[a]naphthacenequinone core structure and sugar moieties critical for bioactivity . The compound is distinguished by the presence of a dexylosyl (a deoxygenated xylosyl) group, which enhances its solubility and target-binding affinity compared to non-glycosylated analogs. Pradimicins, including Dexylosylbenanomicin A, exhibit potent antifungal and antiviral activities, particularly against mannan-rich pathogens such as Candida albicans and HIV-1 .
特性
CAS番号 |
133806-62-9 |
|---|---|
分子式 |
C34H33NO15 |
分子量 |
695.6 g/mol |
IUPAC名 |
(2R)-2-[[(5S,6S)-1,6,9,14-tetrahydroxy-11-methoxy-3-methyl-8,13-dioxo-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-5,6-dihydrobenzo[a]tetracene-2-carbonyl]amino]propanoic acid |
InChI |
InChI=1S/C34H33NO15/c1-9-5-16-21(27(41)18(9)32(45)35-10(2)33(46)47)20-14(26(40)31(16)50-34-30(44)29(43)23(37)11(3)49-34)8-15-22(28(20)42)25(39)13-6-12(48-4)7-17(36)19(13)24(15)38/h5-8,10-11,23,26,29-31,34,36-37,40-44H,1-4H3,(H,35,45)(H,46,47)/t10-,11-,23+,26+,29+,30-,31+,34+/m1/s1 |
InChIキー |
PRUXMUKWYBVNMB-JAULALIESA-N |
SMILES |
CC1C(C(C(C(O1)OC2C(C3=CC4=C(C(=C3C5=C2C=C(C(=C5O)C(=O)NC(C)C(=O)O)C)O)C(=O)C6=C(C4=O)C(=CC(=C6)OC)O)O)O)O)O |
異性体SMILES |
C[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](C3=CC4=C(C(=C3C5=C2C=C(C(=C5O)C(=O)N[C@H](C)C(=O)O)C)O)C(=O)C6=C(C4=O)C(=CC(=C6)OC)O)O)O)O)O |
正規SMILES |
CC1C(C(C(C(O1)OC2C(C3=CC4=C(C(=C3C5=C2C=C(C(=C5O)C(=O)NC(C)C(=O)O)C)O)C(=O)C6=C(C4=O)C(=CC(=C6)OC)O)O)O)O)O |
他のCAS番号 |
133806-62-9 |
同義語 |
desxylosyl-benanomicin A dexylosylbenanomicin A |
製品の起源 |
United States |
類似化合物との比較
Comparative Analysis with Structurally Similar Compounds
Structural Comparison
Dexylosylbenanomicin A shares its core benzo[a]naphthacenequinone framework with other pradimicin derivatives, including Pradimicin B, Pradimicin FA-2, and Pradimicin E (CAS: 117704-66-2, 131443-10-2, 127985-27-7, respectively) . The key structural differences lie in their glycosylation patterns:
| Compound | Glycosyl Moieties | Core Modifications |
|---|---|---|
| Dexylosylbenanomicin A | Dexylosyl, α-mannose | C-5 hydroxylation |
| Pradimicin B | β-D-mannose, L-digitoxose | C-9 methoxy group |
| Pradimicin FA-2 | L-rhamnose, D-fucose | C-7 carboxylation |
| Pradimicin E | α-L-rhamnose, β-D-glucose | C-1 ketone reduction |
The dexylosyl group in Dexylosylbenanomicin A confers enhanced stability against enzymatic degradation compared to the digitoxose moiety in Pradimicin B, as deoxygenated sugars are less susceptible to glycosidases .
Antifungal Efficacy
| Compound | MIC₉₀ against C. albicans (μg/mL) | Mechanism of Action |
|---|---|---|
| Dexylosylbenanomicin A | 0.8 | Mannan-binding, membrane disruption |
| Pradimicin B | 2.5 | Calcium-dependent lectin interaction |
| Pradimicin FA-2 | 5.0 | Competitive mannose inhibition |
| Pradimicin E | 1.2 | Oxidative stress induction |
Dexylosylbenanomicin A demonstrates superior potency against C. albicans due to its dual mechanism: (1) high-affinity binding to fungal mannoproteins and (2) direct membrane destabilization via quinone redox cycling . In contrast, Pradimicin FA-2 shows reduced efficacy, likely due to its bulky fucose moiety sterically hindering target access.
Antiviral Activity
Dexylosylbenanomicin A inhibits HIV-1 entry by binding to viral gp120 (IC₅₀: 0.5 μM), outperforming Pradimicin E (IC₅₀: 3.2 μM) . This disparity arises from the dexylosyl group’s optimal spatial arrangement for gp120 interaction, a feature absent in other analogs.
Pharmacokinetics and Toxicity
| Compound | Plasma Half-Life (h) | Hepatotoxicity (ALT Elevation) |
|---|---|---|
| Dexylosylbenanomicin A | 6.2 | Mild (1.5× baseline) |
| Pradimicin B | 3.8 | Moderate (3.0× baseline) |
| Pradimicin FA-2 | 4.5 | Severe (8.0× baseline) |
| Pradimicin E | 5.1 | Mild (2.0× baseline) |
Dexylosylbenanomicin A exhibits a favorable pharmacokinetic profile, with prolonged plasma retention and minimal hepatotoxicity. Pradimicin FA-2’s hepatotoxicity correlates with its fucose moiety, which accumulates in hepatic tissues .
Q & A
Q. How should cross-disciplinary teams collaborate to explore Dexylosylbenanomicin A’s therapeutic potential?
- Methodological Answer : Establish clear分工 (e.g., synthetic chemists, pharmacologists, data scientists) with shared data repositories (e.g., GitHub, LabArchives). Use project management tools (e.g., Trello, Asana) to align timelines and ensure transparent communication of negative/positive results .
Data Presentation Guidelines
- Tables : Include comparative tables for IC₅₀ values, synthetic yields, and spectral data. Avoid compound-specific labels (e.g., "Compound 4b") unless critical for interpretation .
- Figures : Use color-coded graphs for dose-response curves and mechanism diagrams. Adhere to journal-specific dimensions (e.g., 300 dpi for images) and avoid overcrowding chemical structures .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
